Field: Organic Chemistry
Application: Cuparene-type sesquiterpenes are a significant synthetic challenge mainly because of the construction of the sterically hindered quaternary centres.
Field: Polymer Science
Application: The polymerization of acetylene is most commonly associated with the conjugated polymer, polyacetylene.
(+)-Cuparene is a naturally occurring sesquiterpene, characterized by its unique structure featuring adjacent quaternary centers within a cyclopentane ring. The molecular formula of cuparene is CH, and it is classified under the broader category of sesquiterpenoids. Cuparene has been identified in various plant species, including Perilla frutescens and Juniperus horizontalis, where it contributes to the aromatic profile of these plants . Its distinct structural properties make it a subject of interest in both synthetic organic chemistry and pharmacological research.
Cuparene can undergo several chemical transformations. One notable reaction involves its oxidation using chromium trioxide, which yields cuparenic acid, a substituted benzoic acid derivative . Additionally, cuparene can participate in Lewis-acid-promoted reactions, leading to the formation of other sesquiterpenes through mechanisms such as intramolecular carbenoid displacement reactions . The versatility of cuparene in
Research has indicated that cuparene exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. In particular, extracts containing cuparene have shown effectiveness against certain bacterial strains, suggesting its utility in developing natural antimicrobial agents . Moreover, the compound's presence in traditional medicinal plants points to its historical use in herbal remedies.
The synthesis of (+)-cuparene has been explored through multiple methodologies:
These synthetic approaches not only facilitate the production of cuparene but also allow for the exploration of its derivatives and analogs.
Cuparene's uniqueness lies in its specific structural features and the adjacent quaternary centers that distinguish it from other sesquiterpenes. This structural distinction may contribute to its unique biological activities and applications compared to similar compounds.
Studies on cuparene's interactions with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with cellular pathways involved in inflammation and microbial resistance. These studies are crucial for understanding how cuparene exerts its effects at the molecular level and for evaluating its therapeutic potential.
Cuparene belongs to a class of compounds known as sesquiterpenes, which share structural similarities but differ in their specific biological activities and applications. Here are some similar compounds:
Compound | Structure Type | Notable Properties |
Living cells make (+)-Cuparene exclusively through the mevalonate route of isoprenoid metabolism. Three molecules of acetyl coenzyme A condense to give 3-hydroxy-3-methyl-glutaryl coenzyme A; this intermediate is reduced to mevalonic acid by 3-hydroxy-3-methyl-glutaryl coenzyme A reductase, the principal rate-determining step of the pathway [1] [2]. Mevalonic acid is successively phosphorylated, decarboxylated and isomerised to furnish dimethylallyl pyrophosphate and isopentenyl pyrophosphate, which couple head-to-tail to build the fifteen-carbon prenyl donor farnesyl pyrophosphate—the direct substrate for all (+)-Cuparene synthases [3] [4]. Early tracer work with deuterated mevalonic acid in sterile callus tissue of Perilla frutescens showed that the labelled hydrogens migrate in a pattern diagnostic for concurrent 1,4-hydride and double 1,3-hydride shifts during the construction of the cyclopentane ring of the sesquiterpene framework [5]. These results proved that (+)-Cuparene inherits every carbon atom of its skeleton from the universal mevalonate precursors and that rearrangements occur after farnesyl pyrophosphate ionisation (Table 1).
Enzymatic Cyclization MechanismsThe conversion of farnesyl pyrophosphate to the hydrocarbon backbone proceeds inside class I sesquiterpene cyclases that contain the canonical aspartate-rich DDXXD motif and the metal-binding NDLXSXXXE motif [7]. Bivalent magnesium ions chelate the diphosphate group, promote ionisation and close the active site cavity [8] [9]. Reaction sequence
Site-directed mutagenesis of the H-α1 loop in Coprinopsis cinerea cyclase Cop6 showed that replacing asparagine-239 with leucine does not alter product fidelity, whereas the equivalent change in the permissive cyclase Cop4 redirects more than 70% of product flux to germacrene D, underscoring the loop’s role in steering carbocation migration [8].
Comparative Biosynthesis in Cupressaceae versus BasidiomycetesGene complementsCupressaceae genomes sequenced to date possess large prenyltransferase families but very few bona fide sesquiterpene cyclase genes have been cloned. Transcriptome mining of Cupressus sempervirens stems revealed two putative bisabolyl cyclases, yet no single-product cuprenene synthase has been functionally expressed [12]. Basidiomycetes, by contrast, devote entire clusters to cuparene-derived metabolites. The Coprinopsis cinerea cop6–cox1–cox2 locus encodes the cyclase Cop6 together with two cytochrome P450 mono-oxygenases that oxidise (−)-α-Cuprenene to lagopodin quinones [11]. Expression of cop6 alone in Escherichia coli or Saccharomyces cerevisiae yields titres exceeding 40 mg L⁻¹ of the hydrocarbon, establishing a direct and specific biosynthetic route [11]. Metabolic contextCupressaceae tissues accumulate (+)-Cuparene mostly as a minor constituent of oleoresin. Heartwood essential oil of Cupressus sempervirens contains 11 – 13% cuparene-type hydrocarbons alongside γ-cadinene and α-cedrol [13]. In Callitris species the same skeleton reaches 20% of leaf volatiles, whereas in Widdringtonia oils it occurs chiefly as downstream oxidation products such as cuparophenol [14]. These profiles point to non-specific, possibly spontaneous, aromatisation of a bisabolyl-type intermediate. Basidiomycetes support a dedicated, enzyme-controlled pathway. Oxidised congeners such as lagopodin A and hydroxylagopodin B arise through stepwise P450 processing of the cuprenene scaffold, providing antimicrobial defence molecules [11] [15]. Comparative table
Key evolutionary insights
XLogP3 5.5
Exact Mass 202.172150702 g/mol
Monoisotopic Mass 202.172150702 g/mol
Heavy Atom Count 15
UNII
24IR5X2B93
GHS Hazard Statements
Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.41%): Harmful if swallowed [Warning Acute toxicity, oral]; H304 (11.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant;Health Hazard Other CAS
16982-00-6
Wikipedia
Cuparene
Use Classification
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]
Dates
Last modified: 08-15-2023
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